N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Beschreibung
N-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 2-phenylethyl group at position 3 and a carboxamide moiety at position 5.
Eigenschaften
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN5O3/c31-24-8-10-25(11-9-24)35-19-17-34(18-20-35)15-4-14-32-28(37)23-7-12-26-27(21-23)33-30(39)36(29(26)38)16-13-22-5-2-1-3-6-22/h1-3,5-12,21H,4,13-20H2,(H,32,37)(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYRLZQJYRNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
It has been suggested that it may interact with its targets in a way that inhibits certain biochemical processes
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its complex structure and potential therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound is processed in the body, its bioavailability, and how these factors influence its therapeutic effects.
Result of Action
It is likely that this compound has multiple effects at the molecular and cellular level, given its potential therapeutic applications.
Action Environment
The action of AKOS001758731 can be influenced by various environmental factors, including the physiological environment within the body and external factors such as diet and lifestyle. These factors can affect the compound’s stability, efficacy, and overall action.
Biologische Aktivität
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H30FN5O2 |
| Molecular Weight | 455.55 g/mol |
| LogP | 2.7639 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 47.205 Ų |
The presence of a piperazine moiety and a fluorophenyl group suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
The compound is hypothesized to interact primarily with neurotransmitter systems due to its structural features. The piperazine ring is known for its ability to modulate dopamine and serotonin receptors, which are critical in treating psychiatric disorders. Initial studies indicate that it may act as a serotonin receptor antagonist , potentially influencing mood and anxiety levels.
Antidepressant Effects
Recent research has indicated that compounds similar to N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant antidepressant-like effects in animal models. For instance, a study demonstrated that the administration of similar compounds resulted in decreased immobility time in the forced swim test (FST), suggesting an antidepressant effect through modulation of serotonergic pathways .
Antipsychotic Activity
In vitro studies have shown that this compound may possess antipsychotic properties by acting on dopaminergic pathways. Compounds with similar structures have been evaluated for their ability to inhibit dopamine D2 receptors, which is a common target for antipsychotic drugs .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperazine and phenethyl groups significantly influence the biological activity of the compound. For instance:
- Fluorination : The introduction of fluorine on the phenyl ring enhances lipophilicity and receptor binding affinity.
- Alkyl Chain Length : Variations in the propyl chain length affect the potency against specific targets such as serotonin and dopamine receptors .
Case Studies
-
Study on Antidepressant Activity :
- Researchers administered N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide to rodent models.
- Results showed a significant reduction in depressive-like behavior compared to control groups.
- Mechanistic studies suggested involvement of serotonin receptor modulation.
-
Antipsychotic Evaluation :
- A comparative study assessed various analogs for their D2 receptor affinity.
- The compound demonstrated promising results with a moderate affinity profile that could be beneficial in developing new antipsychotics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of piperazine-containing derivatives. Below is a detailed analysis of its similarities and differences with key analogs:
Piperazine-Linked Quinolinecarboxylic Acids ()
Compounds such as 7-(4-[4-(benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid () and derivatives in feature:
- Core Structure: A quinolinecarboxylic acid scaffold instead of tetrahydroquinazoline.
- Substituents: Piperazine groups linked via carbopiperazino chains, with variations in aromatic substitutions (e.g., benzoyl, benzenesulfonyl).
- Functional Groups : Carboxylic acid at position 3 vs. carboxamide in the target compound.
- Synthesis : Both use triphosgene-mediated coupling of piperazine derivatives, suggesting shared synthetic pathways for piperazine functionalization .
Diazaspiro[4.5]decane Derivatives ()
Compounds 13 and 14 () are diazaspiro[4.5]decane-2,4-diones with:
- Core Structure : A spirocyclic system vs. the fused tetrahydroquinazoline.
- Substituents : A 3-(4-phenylpiperazin-1-yl)propyl chain, analogous to the target’s propyl-piperazine linker.
Trifluoromethylphenylpiperazine Derivatives ()
Patented compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () exhibit:
- Core Structure : Cyclopentyl-tetrahydro-2H-pyran vs. tetrahydroquinazoline.
- Substituents : Trifluoromethylphenyl-piperazine groups, contrasting with the 4-fluorophenyl substitution in the target.
- Molecular Weight : ~468 Da (C₂₅H₃₆F₃N₃O₂), comparable to the target compound’s estimated molecular weight (~550 Da).
Key Difference : The trifluoromethyl group enhances electronegativity and metabolic stability compared to the fluoro substituent in the target .
Pyrrolidine-2,5-dione Derivatives ()
N-Aryl 3-phenylpyrrolidine-2,5-diones () share:
- Functional Groups : A dione moiety, similar to the 2,4-dioxo groups in the target.
- Substituents: Aryl and aminoaryl groups at position 3, analogous to the 2-phenylethyl group in the target.
Structural and Functional Comparison Table
| Compound Class | Core Structure | Piperazine Substituent | Key Functional Groups | Molecular Weight (Da) | Potential Activity |
|---|---|---|---|---|---|
| Target Compound | Tetrahydroquinazoline | 4-Fluorophenylpropyl | 2,4-Dioxo, Carboxamide | ~550 | CNS modulation (inferred) |
| Quinolinecarboxylic Acids | Quinoline | Benzoyl/benzenesulfonyl | Carboxylic acid | ~450–500 | Antimicrobial (inferred) |
| Diazaspiro[4.5]decane | Spirocyclic | 4-Phenyl/3-chlorophenyl | Diazaspirodione | ~400–450 | Anticonvulsant |
| Trifluoromethylphenylpiperazine | Cyclopentyl-pyran | 3-/4-Trifluoromethylphenyl | Trifluoromethyl, carbonyl | ~468 | Kinase inhibition (patent) |
| Pyrrolidine-2,5-dione | Pyrrolidine | Aryl/aminoaryl | Dione | ~300–350 | Anticonvulsant |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
